N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide
Description
N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridazine ring, which is further connected to a pyrrolidine carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H21F3N6O2 |
|---|---|
Molecular Weight |
386.37 g/mol |
IUPAC Name |
N-tert-butyl-3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C16H21F3N6O2/c1-15(2,3)20-14(26)24-7-6-10(8-24)9-27-12-5-4-11-21-22-13(16(17,18)19)25(11)23-12/h4-5,10H,6-9H2,1-3H3,(H,20,26) |
InChI Key |
OJJCLZHQVSTMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)COC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core. This can be achieved by reacting a suitable pyridazine derivative with a triazole precursor under specific conditions, such as the presence of a base and a solvent like dimethylformamide. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
The next step involves the attachment of the pyrrolidine carboxamide moiety. This can be done by reacting the triazolopyridazine intermediate with a pyrrolidine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or organometallic reagents in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives with different properties.
Scientific Research Applications
N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trifluoromethyl group and the triazolopyridazine core play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
- N-tert-butyl-3-({[3-(methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide
- N-tert-butyl-3-({[3-(chloro)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide
These compounds share a similar triazolopyridazine core but differ in the substituents attached to the core. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
